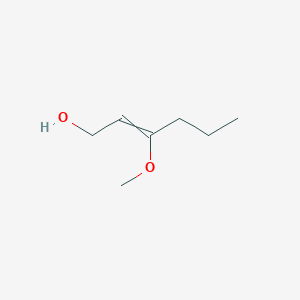
N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of two amine groups attached to a propane backbone, with additional ethyl and methyl substituents. The furan ring in its structure adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine typically involves multi-step organic reactions One common method includes the alkylation of 1,3-diaminopropane with ethyl halides in the presence of a base to introduce the ethyl groups
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Tetrahydrofuran derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The furan ring and amine groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar in structure but lacks the furan ring and ethyl substituents.
1,3-Bis(dimethylamino)propane: Another related compound with different substituents on the amine groups.
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine is unique due to the presence of the furan ring and the specific arrangement of ethyl and methyl groups
Properties
CAS No. |
112430-03-2 |
|---|---|
Molecular Formula |
C16H30N2O |
Molecular Weight |
266.42 g/mol |
IUPAC Name |
N,N,N',N'-tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C16H30N2O/c1-6-17(7-2)12-15(13-18(8-3)9-4)16-14(5)10-11-19-16/h10-11,15H,6-9,12-13H2,1-5H3 |
InChI Key |
YMZWQYKOEVIVAC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CN(CC)CC)C1=C(C=CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methoxyethoxy)methoxy]prop-2-enal](/img/structure/B14291130.png)

![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)
![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)










